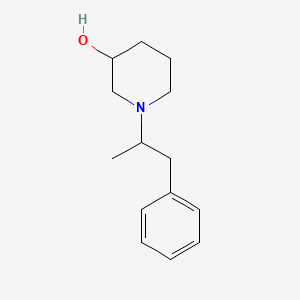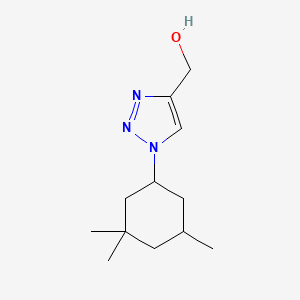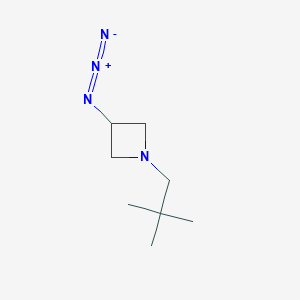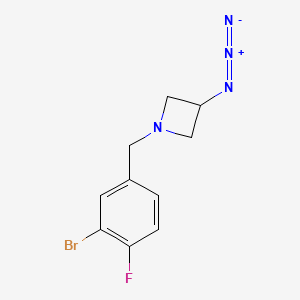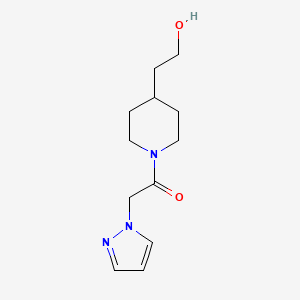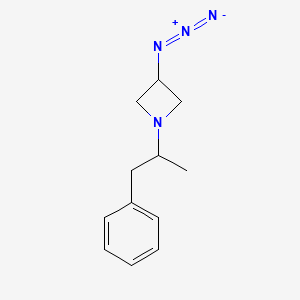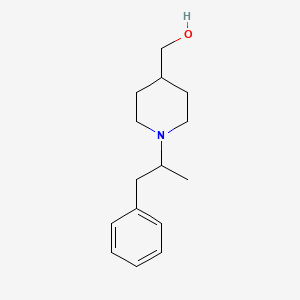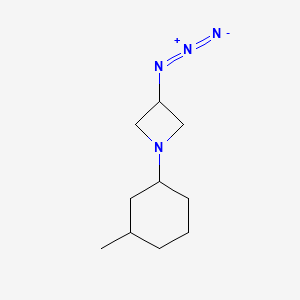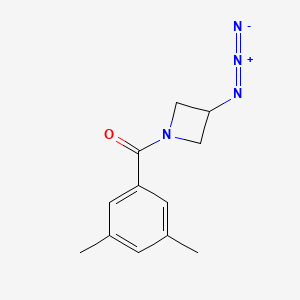
(3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone
概要
説明
(3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone is a chemical compound with the molecular formula C12H14N4O and a molecular weight of 230.27 g/mol. This compound features an azetidine ring substituted with an azido group and a 3,5-dimethylphenyl group attached to a methanone moiety. Azetidines are four-membered nitrogen-containing heterocycles known for their ring strain and reactivity, making them valuable intermediates in organic synthesis .
準備方法
The synthesis of (3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 3,5-Dimethylphenyl Group: The 3,5-dimethylphenyl group can be introduced via Friedel-Crafts acylation using 3,5-dimethylbenzoyl chloride and an appropriate catalyst.
Final Assembly: The final step involves coupling the azetidine derivative with the 3,5-dimethylphenyl group under suitable reaction conditions to form this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
(3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone undergoes various chemical reactions:
Oxidation: The azetidine ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form N-oxides.
Reduction: Reduction of the azido group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: The azido group can participate in substitution reactions, such as Staudinger reduction, to form amines or other derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane (DCM) and catalysts like palladium on carbon (Pd/C). Major products formed from these reactions include azetidine N-oxides, amines, and substituted azetidines .
科学的研究の応用
(3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s azido group allows for bioorthogonal labeling and click chemistry applications in biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone involves its reactivity due to the azido group and the strained azetidine ring. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable in medicinal chemistry . The azetidine ring’s strain makes it a reactive intermediate, facilitating various chemical transformations .
類似化合物との比較
Similar compounds to (3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone include:
Aziridines: Three-membered nitrogen-containing rings with similar reactivity but different ring strain and chemical properties.
Other Azetidines: Compounds with different substituents on the azetidine ring, affecting their reactivity and applications.
特性
IUPAC Name |
(3-azidoazetidin-1-yl)-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-3-9(2)5-10(4-8)12(17)16-6-11(7-16)14-15-13/h3-5,11H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHZFJUKSLFZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CC(C2)N=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


